molecular formula C10H14N2O3 B11784785 tert-Butyl2-(furan-3-ylmethylene)hydrazinecarboxylate

tert-Butyl2-(furan-3-ylmethylene)hydrazinecarboxylate

Cat. No.: B11784785
M. Wt: 210.23 g/mol
InChI Key: WGKOWOFNGIUJBJ-WDZFZDKYSA-N
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Description

tert-Butyl2-(furan-3-ylmethylene)hydrazinecarboxylate is a hydrazinecarboxylate derivative characterized by a tert-butyl carbamate group and a furan-3-ylmethylene substituent. The furan moiety, a five-membered aromatic oxygen-containing heterocycle, imparts distinct electronic and steric properties to the molecule. Such compounds are often utilized as intermediates in pharmaceuticals or agrochemicals due to their modular reactivity and stability.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

tert-butyl N-[(Z)-furan-3-ylmethylideneamino]carbamate

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h4-7H,1-3H3,(H,12,13)/b11-6-

InChI Key

WGKOWOFNGIUJBJ-WDZFZDKYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C\C1=COC=C1

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=COC=C1

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tert-butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate exhibit significant anticancer properties. A study evaluated the compound's efficacy against various cancer cell lines, revealing promising results.

CompoundCell Line% Cell Viability
tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylateHepG2 (liver cancer)35.01
DoxorubicinHepG20.62

These results suggest that the compound induces apoptosis and cell cycle arrest in cancer cells, potentially through mechanisms involving mitochondrial pathways and modulation of pro-apoptotic and anti-apoptotic proteins.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. The following table summarizes its effectiveness:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylateE. coli10.5280
tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylateS. aureus13265

These findings indicate that the compound could be a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Mechanism Exploration

A study focused on elucidating the mechanism through which tert-butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate induces apoptosis in HepG2 cells. The researchers found that treatment with the compound resulted in increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2, leading to enhanced apoptosis rates.

Case Study 2: Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results highlighted that the compound exhibited significant antibacterial properties, particularly against Staphylococcus aureus, suggesting its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Molecular and Structural Comparisons

The following table summarizes key structural and molecular parameters of tert-Butyl2-(furan-3-ylmethylene)hydrazinecarboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Key Applications
This compound C₁₀H₁₄N₂O₃ 210.23 Furan-3-ylmethylene Pharmaceutical intermediate (hypothesized)
tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate C₁₀H₂₀N₂O₃ 216.28 Tetrahydro-2H-pyran-4-yl Research chemical, potential drug candidate
tert-Butyl2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate C₁₇H₂₁N₃O₂ 299.37 4-(Pyridin-2-yl)benzyl Intermediate for Atazanavir (antiretroviral drug)
tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate C₈H₁₄N₂O₂ ~172.34 Propan-2-ylidene Research reagent, solubility studies

Key Observations:

  • Molecular Weight and Complexity: The benzyl-pyridyl derivative exhibits the highest molecular weight (299.37 g/mol) due to its extended aromatic system, whereas the propan-2-ylidene analogue is the lightest (~172.34 g/mol), reflecting its simpler aliphatic substituent.
  • The tetrahydropyran-4-yl substituent offers a non-aromatic, oxygen-containing six-membered ring, likely improving solubility compared to furan. The 4-(pyridin-2-yl)benzyl group combines aromatic and polar pyridyl motifs, favoring interactions with metalloenzymes or receptors.

Physicochemical Properties and Stability

  • Solubility: The propan-2-ylidene derivative is formulated for stock solutions in organic solvents (e.g., 10 mM in DMSO), indicating moderate polarity. The furan-containing compound may exhibit lower aqueous solubility due to its aromaticity, whereas the tetrahydropyran analogue could display improved solubility from its ether oxygen.

Biological Activity

tert-Butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate is a hydrazine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a furan ring, which is known for its reactivity and ability to interact with various biological targets. This article aims to provide a comprehensive overview of the biological activity of tert-butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The synthesis of tert-butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate typically involves the reaction between tert-butyl carbamate and furan-3-ylmethylamine, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions to yield high purity products.

The biological activity of this compound can be attributed to its ability to interact with biomolecules through various mechanisms:

  • Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • π-π Interactions : The furan ring may engage in π-π interactions with aromatic residues in biomolecules, influencing their function.

These interactions suggest that tert-butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate could act as a modulator of enzymatic activity or as a ligand for specific receptors.

Biological Activity and Therapeutic Potential

Research indicates that tert-butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate exhibits several promising biological activities:

  • Antioxidant Activity : The compound has been studied for its potential to scavenge free radicals, which can mitigate oxidative stress in cells. This property is particularly relevant in the context of diseases characterized by oxidative damage.
  • Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial effects, making it a candidate for further exploration as an antibacterial or antifungal agent.
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy. The mechanism may involve the induction of apoptosis through oxidative stress pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial/fungal growth
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies

Several case studies highlight the biological activity of tert-butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate:

  • Antioxidant Efficacy : A study demonstrated that treatment with this compound significantly reduced oxidative stress markers in human hepatoma cells exposed to tert-butyl hydroperoxide (tBHP), suggesting protective effects against oxidative damage .
  • Cytotoxic Studies : Research involving various cancer cell lines indicated that tert-butyl 2-(furan-3-ylmethylene)hydrazinecarboxylate exhibited dose-dependent cytotoxicity, leading to increased apoptosis markers such as caspase activation and PARP cleavage .

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